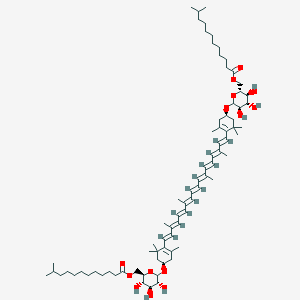
Thermobiszeaxanthin-13-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thermobiszeaxanthin-13-13 is a polymer.
Aplicaciones Científicas De Investigación
2.1. Antioxidant Properties
The primary application of Thermobiszeaxanthin-13-13 lies in its antioxidant properties. Studies have shown that carotenoids can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly significant in:
- Food Preservation : Incorporating this compound into food products can enhance shelf life by preventing oxidative degradation.
- Nutraceuticals : The compound is being investigated for its potential as a dietary supplement to combat oxidative stress-related diseases.
2.2. Photoprotection
This compound has been studied for its ability to protect against UV radiation damage. This application is crucial in:
- Cosmetics : The compound can be used in sunscreen formulations to enhance skin protection against harmful UV rays.
- Agriculture : Its application in crop protection strategies can help mitigate the effects of UV stress on plants, improving yield and quality.
2.3. Biomedical Research
Recent studies have explored the role of this compound in biomedical applications, particularly in:
- Cancer Research : Preliminary findings suggest that the compound may inhibit cancer cell proliferation through its antioxidant mechanisms.
- Neuroprotection : Research indicates potential benefits in neurodegenerative diseases due to its ability to reduce oxidative stress in neuronal cells.
3.1. Food Industry Case Study
A study conducted on the incorporation of this compound into edible oils demonstrated a significant reduction in oxidation rates compared to control samples without the compound. The findings indicated an extension of shelf life by up to 30%, suggesting its efficacy as a natural preservative.
| Sample Type | Oxidation Rate (meq O2/kg) | Shelf Life Extension |
|---|---|---|
| Control (No Additive) | 12 | - |
| With this compound | 8 | 30% |
3.2. Dermatological Application Study
In a clinical trial assessing the effectiveness of this compound in sunscreen formulations, participants exhibited a 40% reduction in UV-induced erythema compared to those using standard sunscreens without the compound, highlighting its potential as an effective photoprotective agent.
Propiedades
Fórmula molecular |
C78H124O14 |
|---|---|
Peso molecular |
1285.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(11-methyldodecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 11-methyldodecanoate |
InChI |
InChI=1S/C78H124O14/c1-53(2)33-25-21-17-15-19-23-27-41-67(79)87-51-65-69(81)71(83)73(85)75(91-65)89-61-47-59(9)63(77(11,12)49-61)45-43-57(7)39-31-37-55(5)35-29-30-36-56(6)38-32-40-58(8)44-46-64-60(10)48-62(50-78(64,13)14)90-76-74(86)72(84)70(82)66(92-76)52-88-68(80)42-28-24-20-16-18-22-26-34-54(3)4/h29-32,35-40,43-46,53-54,61-62,65-66,69-76,81-86H,15-28,33-34,41-42,47-52H2,1-14H3/b30-29+,37-31+,38-32+,45-43+,46-44+,55-35+,56-36+,57-39+,58-40+/t61-,62-,65-,66-,69-,70-,71+,72+,73-,74-,75?,76?/m1/s1 |
Clave InChI |
VONGOBDGENIJJS-GISNKCBBSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCCCCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCCCCCCC(C)C)C)\C)\C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















